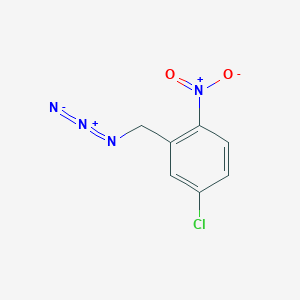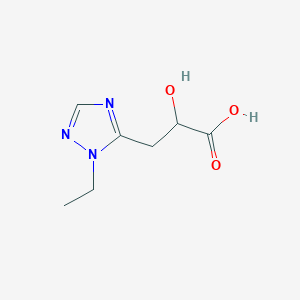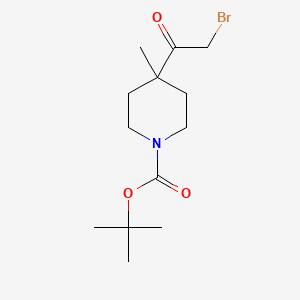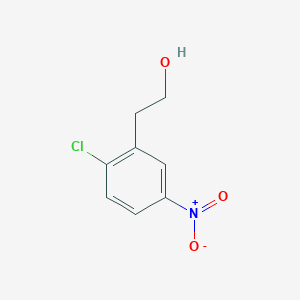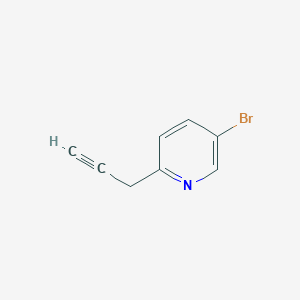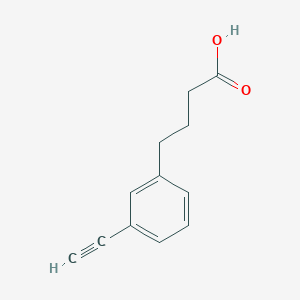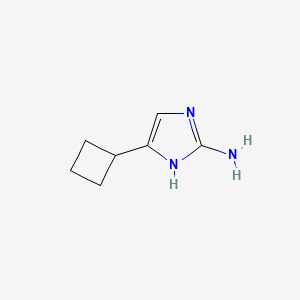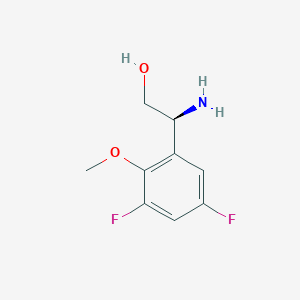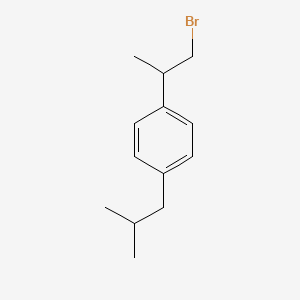
1-(1-Bromopropan-2-yl)-4-isobutylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromopropan-2-yl)-4-isobutylbenzene is an organic compound with the molecular formula C13H19Br. It is a brominated derivative of isobutylbenzene, featuring a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with an isobutyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-4-isobutylbenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of isobutylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
1-(1-Bromopropan-2-yl)-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes by losing a molecule of hydrogen bromide (HBr).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides in polar solvents like ethanol or methanol.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes with a double bond between the carbons that originally held the bromine and hydrogen atoms.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent and reaction conditions.
科学的研究の応用
1-(1-Bromopropan-2-yl)-4-isobutylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-isobutylbenzene involves its reactivity as a brominated compound. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Similar structure but lacks the isobutyl group, leading to different reactivity and applications.
1-Bromo-2-propylbenzene: Another brominated benzene derivative with a different substitution pattern.
4-Isobutylbenzene: The parent compound without the bromine atom, used as a starting material for various derivatives.
Uniqueness
1-(1-Bromopropan-2-yl)-4-isobutylbenzene is unique due to the presence of both the bromine atom and the isobutyl group, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and industrial processes.
特性
分子式 |
C13H19Br |
|---|---|
分子量 |
255.19 g/mol |
IUPAC名 |
1-(1-bromopropan-2-yl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H19Br/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9H2,1-3H3 |
InChIキー |
YIIXPKUNSPSECQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
